N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide
Description
Properties
CAS No. |
395-99-3 |
|---|---|
Molecular Formula |
C9H7F3N2O3 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-7-4-6(9(10,11)12)2-3-8(7)14(16)17/h2-4H,1H3,(H,13,15) |
InChI Key |
OUBDJIKZZHLUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the nitration of 2-(trifluoromethyl)aniline followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Reduction: 2-amino-5-(trifluoromethyl)phenylacetamide.
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-nitro-5-(trifluoromethyl)benzoic acid and ammonia.
Scientific Research Applications
N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and nitro groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its nitro and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs vary in substituent type, position, and electronic effects. Below is a systematic comparison:
Table 1: Key Structural Features and Functional Comparisons
Key Research Findings
Electronic Effects :
- The trifluoromethyl group’s strong electron-withdrawing effect (-I) reduces electron density on the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. This contrasts with chlorine-substituted analogs, which show lower electrophilicity .
- Positional isomers (e.g., nitro at C4 vs. C2) exhibit distinct solubility profiles. For example, N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide demonstrates improved aqueous solubility compared to the C2-nitro isomer due to reduced steric hindrance .
Synthetic Pathways: SNAr-based amination is a common route for nitro-acetamide derivatives. For instance, reacting N-(5-fluoro-2-nitrophenyl)acetamide with amines under microwave irradiation yields diazenyl or amino products . Thioether-linked analogs (e.g., ) require nucleophilic displacement of chloride by thiols, highlighting the versatility of acetamide intermediates in generating diverse bioactive structures .
Biological and Industrial Relevance :
- Compounds with trifluoromethyl and nitro groups are prevalent in agrochemicals (e.g., herbicides, insecticides) due to their resistance to metabolic degradation .
- Diazenyl derivatives (e.g., N-[2-nitro-5-(phenyldiazenyl)phenyl]acetamide) are explored as ligands in coordination chemistry or intermediates for azo dyes .
Biological Activity
N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the nitro and trifluoromethyl groups enhances its reactivity and lipophilicity, which may contribute to its biological effects. This article reviews the available literature on the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural features:
- Nitro Group : This group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, including cytotoxicity against cancer cells.
- Trifluoromethyl Group : Enhances lipophilicity, facilitating the compound's interaction with lipid membranes and proteins .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitro and trifluoromethyl groups can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are comparable to standard antibiotics like ampicillin .
Anticancer Properties
This compound has been investigated for its anticancer potential. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. Notably, it may act as an antagonist in pathways related to tumor growth and progression.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of several nitro-containing compounds, including this compound. Results indicated that this compound exhibited a significant reduction in bacterial viability at concentrations similar to established antibiotics . -
Anticancer Activity Assessment :
In vitro experiments demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide, considering the electron-withdrawing nitro and trifluoromethyl groups?
- Methodology :
- Step 1 : Introduce the nitro group via nitration of 5-(trifluoromethyl)aniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).
- Step 2 : Acetylate the amine using acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to form the acetamide.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC.
- Rationale : The trifluoromethyl and nitro groups are strong electron-withdrawing substituents, requiring mild conditions to prevent decomposition. Similar methods are validated for chloroacetamide derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Anticipate deshielding of aromatic protons adjacent to nitro and trifluoromethyl groups (e.g., δ 8.2–8.5 ppm for H-3 and H-6). The trifluoromethyl group causes splitting in ¹³C NMR (~δ 120–125 ppm, q, J = 32 Hz).
- 19F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 292).
- Reference : Analytical protocols for structurally related nitroacetamides emphasize these techniques .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the enzyme inhibitory potential of this compound?
- Methodology :
- Target Selection : Screen against enzymes with nucleophilic active sites (e.g., hydrolases, kinases) due to the compound’s electrophilic acetamide moiety.
- Assay Design :
- Use fluorometric or colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis for esterase inhibition).
- Perform kinetic studies (IC₅₀ determination) under varying pH and temperature conditions.
- Controls : Include known inhibitors (e.g., PMSF for serine hydrolases) and validate results with computational docking (AutoDock Vina).
- Rationale : Structural analogs with trifluoromethyl groups show activity in enzyme inhibition studies .
Q. What methodologies assess the environmental persistence and degradation pathways of nitro-substituted acetamides?
- Approach :
- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 5–9) at 25–50°C, analyzing degradation products via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify nitro group reduction products (e.g., amines).
- Soil Metabolism : Use ¹⁴C-labeled compound in soil microcosms to track mineralization (CO₂ release) and bound residues.
- Reference : EPA guidelines for acetamide herbicides provide frameworks for such studies .
Q. How should discrepancies between experimental and computational ¹H NMR chemical shifts be resolved?
- Troubleshooting :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) and calculate chemical shifts with implicit solvent models (e.g., PCM for DMSO).
- Solvent Effects : Compare experimental shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) with computed values.
- Electron Correlation : Account for electron-withdrawing effects of nitro and CF₃ groups, which may require higher-level theory (MP2).
- Case Study : Similar challenges are documented for trifluoromethylphenyl derivatives in spectral analysis .
Q. What in silico strategies predict the reactivity of this compound in nucleophilic substitutions?
- Computational Workflow :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites. The nitro group lowers LUMO energy, enhancing reactivity at the acetamide carbonyl.
- MEP Surfaces : Visualize electrostatic potential to predict regioselectivity (e.g., nucleophilic attack at carbonyl vs. aromatic ring).
- MD Simulations : Simulate solvation effects in water/DMSO to model reaction dynamics.
- Validation : Compare with experimental kinetic data from SN2 reactions (e.g., with thiols or amines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
